O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate typically involves the reaction of N,N-dimethylcarbamoyl chloride with N-ethyl-N-methylphenylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for carbamates, including this compound, often involve the use of carbamoyl chlorides and phenols or alcohols. These reactions are typically conducted in large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biochemical effects. The molecular targets and pathways involved include various proteases and other enzymes critical to cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate used in the textile and polymer industries.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research reagent.
Uniqueness
O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate is unique due to its specific structure, which allows it to interact with a wide range of enzymes and proteins. This makes it particularly valuable in proteomics research and drug development .
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
[3-(dimethylcarbamoyl)phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-5-15(4)13(17)18-11-8-6-7-10(9-11)12(16)14(2)3/h6-9H,5H2,1-4H3 |
InChI Key |
HZWUXGYNQFKWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)N(C)C |
Origin of Product |
United States |
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